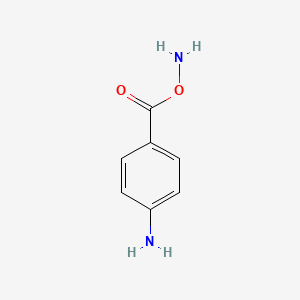

4-((Aminooxy)carbonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

amino 4-aminobenzoate |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,8-9H2 |

InChI Key |

CLUWUIJFABBGER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON)N |

Origin of Product |

United States |

Historical Context of Aminooxycarbonyl Chemistry and Aniline Derivatives in Chemical Science

The scientific importance of 4-((Aminooxy)carbonyl)aniline is best understood by examining the history of its key chemical components: aniline (B41778) derivatives and aminooxycarbonyl compounds.

Aniline and its derivatives have a rich history dating back to the 19th century. mcgill.ca Initially isolated in 1826 from the destructive distillation of the indigo (B80030) plant, aniline's name is derived from the plant's common name, "anil". mcgill.ca The work of August Wilhelm von Hofmann in the mid-19th century was pivotal in understanding aniline and its derivatives, laying the groundwork for the synthetic dye industry. cambridge.org A landmark discovery was made by William Henry Perkin in 1856, who, while attempting to synthesize quinine, accidentally produced a purple dye from aniline, later known as mauve. montrealgazette.com This discovery catalyzed the growth of major chemical companies, like BASF, which began by producing aniline-based dyes. montrealgazette.com

The utility of aniline derivatives soon expanded beyond pigments. In the early 20th century, Paul Ehrlich pioneered the concept of using aniline dyes as a basis for antimicrobial agents, leading to the development of Salvarsan in 1909, the first effective treatment for syphilis. mcgill.ca This was followed by the synthesis of sulfamidochrysoidine (Prontosil) in the 1930s, an aniline derivative that was the first commercially available antibiotic. mcgill.ca Today, aniline is a crucial precursor for a vast array of materials, including rubber, plastics, pharmaceuticals like acetaminophen, and modern synthetic indigo. montrealgazette.com

The chemistry of aminooxy compounds, particularly their reaction with carbonyls (aldehydes and ketones) to form stable oxime linkages, has become a cornerstone of modern bioconjugation and chemical biology. researchgate.netacs.org This reaction is highly selective, as aldehyde and ketone groups are rare in native biological systems, which minimizes side reactions. researchgate.net The stability of the resulting oxime ether bond is a key advantage. thno.org A significant breakthrough occurred when the use of aniline and its derivatives as nucleophilic catalysts was discovered to greatly accelerate the rate of oxime formation, expanding its practical applications. researchgate.netacs.org This catalyzed reaction is now widely used for labeling, glycan modification, materials development, and drug discovery. researchgate.net The aminooxy group itself is considered to have unusual electronic properties and selective reactivity, making compounds containing it, like azanyl carbamates, subjects of ongoing research for novel chemical transformations. louisville.edu

Fundamental Structural Features and Electronic Properties of 4 Aminooxy Carbonyl Aniline

The structure of 4-((Aminooxy)carbonyl)aniline incorporates an aniline (B41778) ring, a carbonyl group, and an aminooxy moiety. ontosight.ai The aniline portion consists of a benzene (B151609) ring substituted with an amino group (-NH2). The aminooxycarbonyl group (-C(=O)ONH2) connects to the aniline ring at the fourth position (para-position) of the benzene ring. This specific arrangement of functional groups dictates the molecule's chemical reactivity and physical properties. ontosight.ai

The benzene ring is an aromatic, homomonocyclic system. drugbank.com The presence of the amino group on the aniline ring and the aminooxycarbonyl substituent influences the electronic distribution within the molecule. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The carbonyl group, being part of the linker, is electrophilic. thermofisher.com The terminal aminooxy group (-ONH2) is a potent nucleophile, highly reactive towards aldehydes and ketones. thno.orgontosight.ai This dual reactivity—the nucleophilic aminooxy end and the aniline core—is central to its function as a chemical linker.

Below is a table summarizing key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | amino N-phenylcarbamate |

| Molecular Formula | C7H8N2O2 |

| InChI Key | YQHOHPOCZUAUKP-UHFFFAOYSA-N |

| SMILES | NOC(=O)NC1=CC=CC=C1 |

| Molecular Framework | Aromatic homomonocyclic compounds |

Table generated from data available in public chemical databases. drugbank.com

Overview of Key Research Domains and Scholarly Significance of the Compound

Established Reaction Pathways for the Preparation of this compound

The traditional synthesis of molecules like this compound relies on well-understood reactions from organic chemistry, particularly those involving carboxylic acid derivatives and amine functionalization.

Synthesis via Carboxylic Acid Derivatization and Aminooxy Introduction

The most direct and widely applicable route to O-acyl hydroxylamines, including this compound, involves the acylation of hydroxylamine (B1172632) or its derivatives with an activated carboxylic acid. acs.org This pathway begins with 4-aminobenzoic acid or a protected version thereof.

The general sequence involves three key stages:

Protection of the Aniline Moiety: The primary amino group of 4-aminobenzoic acid is typically protected to prevent it from reacting during the subsequent activation and coupling steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive form to facilitate nucleophilic attack by the weakly nucleophilic hydroxylamine. This is a critical step, and several methods are available. acs.orgresearchgate.net The most common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org Alternatively, the carboxylic acid can be activated by forming an active ester using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). sapub.orgresearchgate.net

Coupling with a Hydroxylamine Derivative: The activated carboxylic acid is then reacted with a hydroxylamine derivative. To avoid side reactions, a protected form of hydroxylamine, such as O-benzylhydroxylamine or O-(tert-butyl)hydroxylamine, is often used. researchgate.netnih.gov The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to the formation of the O-acyl hydroxylamine linkage. acs.org

Deprotection: The final step involves the removal of the protecting groups from the aniline nitrogen and the aminooxy moiety to yield the target compound.

A comparison of common carboxylic acid activation methods is presented below.

Table 1: Comparison of Synthetic Activation Methods for Carboxylic Acids

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, drives reaction to completion. | Harsh conditions, produces corrosive byproducts (HCl, SO₂). acs.org |

| Carbodiimide Coupling | DCC, EDC + HOBt/NHS | Milder conditions, high yields, widely used in peptide synthesis. researchgate.net | Can cause racemization in chiral substrates, produces urea (B33335) byproduct which can be difficult to remove (especially DCU). luxembourg-bio.com |

| Active Ester Formation | Pentafluorophenyl esters, N-hydroxysuccinimide esters | Isolable intermediates, clean reactions. | Requires an additional step to prepare the active ester. |

Strategies Involving Aniline Functionalization and Subsequent Carbonyl Formation

An alternative conceptual approach begins with an aniline precursor, where the amino group is protected, followed by the introduction of the carbonyl and aminooxy functionalities. While less direct for this specific target, modern carbonylation chemistry offers potential pathways. For instance, catalytic carbonylation reactions can introduce a carbonyl group onto an aryl ring. A protected p-bromoaniline or a related aryl halide could potentially undergo a carbonylation reaction in the presence of an aminooxy nucleophile, although this is a more advanced and less conventional method for this class of compound.

Another strategy involves the Lossen rearrangement of an aromatic hydroxamic acid. kit-technology.de This would entail first synthesizing 4-aminobenzohydroxamic acid and then performing a rearrangement under specific conditions to form an isocyanate intermediate, which could then be trapped. However, this typically leads to amines or ureas rather than the desired O-acyl hydroxylamine structure. kit-technology.deorganic-chemistry.org

Multi-Step Synthetic Sequences and Key Precursor Chemistry

Any successful synthesis relies on the availability and chemistry of key starting materials. The primary precursors for the most logical synthetic route are derivatives of 4-aminobenzoic acid and hydroxylamine.

Table 2: Key Precursors for this compound Synthesis

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Aminobenzoic acid |  | Provides the core aniline and carboxylic acid framework. |

| N-Boc-4-aminobenzoic acid |  | A protected starting material to prevent side reactions at the aniline nitrogen. |

| Hydroxylamine Hydrochloride |  | The source of the -ONH₂ group. organic-chemistry.org |

| O-Benzylhydroxylamine |  | A protected hydroxylamine that allows for coupling, followed by deprotection via hydrogenolysis. nih.gov |

A representative multi-step sequence would be the acylation of O-benzylhydroxylamine with N-Boc-4-aminobenzoyl chloride, followed by a two-step deprotection (hydrogenolysis to remove the benzyl (B1604629) group and acid treatment to remove the Boc group).

Novel and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These principles can be applied to the synthesis of this compound to improve yield, reduce waste, and simplify procedures.

Catalytic Methodologies for Enhanced Reaction Efficiency

Catalysis can be employed to make the synthesis more efficient. While traditional methods often use stoichiometric activating agents, catalytic approaches are preferable.

Boronic Acid Catalysis: Arylboronic acids have emerged as highly active catalysts for direct amidation between carboxylic acids and amines, proceeding under mild conditions at room temperature. organic-chemistry.org This approach could potentially be adapted for the coupling of 4-aminobenzoic acid derivatives with hydroxylamines, avoiding the need for conversion to a harsh acyl chloride intermediate.

Enzymatic Synthesis: Biocatalysis offers a green alternative for amide and hydroxamic acid synthesis. nih.govresearchgate.net Lipases, amidases, or acyltransferases can catalyze the formation of the C-N bond with high selectivity and under mild, aqueous conditions, potentially reducing the need for protecting groups. nih.govresearchgate.net For example, a lipase (B570770) could catalyze the direct condensation of a 4-aminobenzoic acid ester with hydroxylamine. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has been used to generate acyl chlorides from aromatic aldehydes in a one-pot reaction that subsequently form amides, hydroxamic acids, and esters. researchgate.net This offers a metal-free, light-mediated pathway for activating a precursor aldehyde.

Table 3: Catalysts for Potential Application in this compound Synthesis

| Catalyst Type | Specific Example | Reaction Step | Potential Benefit |

|---|---|---|---|

| Organocatalyst (Boron) | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Direct coupling of carboxylic acid and hydroxylamine | Avoids harsh activating agents, mild conditions. organic-chemistry.org |

| Enzyme (Biocatalyst) | Lipase from Candida antarctica (CALB) | Direct coupling of ester and hydroxylamine | High selectivity, green solvent (water/buffer), mild conditions. researchgate.net |

| Photocatalyst | Thioxanthen-9-one | Activation of an aldehyde precursor | Metal-free, uses visible light as an energy source. researchgate.net |

Green Chemistry Principles Applied to Synthetic Routes

Applying green chemistry principles aims to create more sustainable synthetic processes. researchgate.net This involves considerations such as atom economy, solvent choice, and process efficiency.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can save time, resources, and reduce waste. For example, the in-situ activation of a carboxylic acid with a reagent like propylphosphonic anhydride (B1165640) (T3P®) followed immediately by the addition of hydroxylamine would constitute a one-pot process. organic-chemistry.org

Aqueous Media: Performing reactions in water is a key goal of green chemistry. While challenging for many organic reactions, specific coupling reagents like EDC or DMT-MM have been shown to be effective for amide bond formation in aqueous systems, which could be extended to this synthesis. luxembourg-bio.comnsf.gov

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better temperature control, improved safety, and the ability to scale up reactions more easily. The transformation of carboxylic esters into hydroxamic acids has been successfully demonstrated in flow reactors, leading to faster reactions and higher purity products. organic-chemistry.org

Table 4: Application of Green Chemistry Principles to Synthesis

| Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Use of catalytic reagents instead of stoichiometric activators. | Boronic acid-catalyzed direct amidation. organic-chemistry.org |

| Atom Economy | Designing reactions where most reactant atoms are incorporated into the final product. | Direct coupling reactions have higher atom economy than multi-step protect-activate-deprotect sequences. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using water or recyclable solvents like 2-MeTHF instead of chlorinated solvents. luxembourg-bio.com |

| Process Intensification | Using technologies like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. | Microwave-assisted reaction of an ester with hydroxylamine. sapub.org |

Table of Compounds

Optimization of Reaction Conditions and Yield for Laboratory-Scale Production

The laboratory-scale synthesis of this compound and related aminooxy compounds involves carefully optimized reaction conditions to maximize yield and purity. Research into the synthesis of similar molecules, such as various protected aminooxy amino acid analogues, highlights common strategies for optimizing these reactions.

The choice of solvent and the management of byproducts are also critical. In many syntheses of aminooxy compounds, aprotic solvents are employed. ineosopen.org The reaction of aniline with certain carbonyl compounds has been shown to be vigorous, sometimes leading to the formation of hydrolytically unstable intermediates. ineosopen.org Careful control of reaction conditions, such as temperature and the use of specific catalysts like p-toluenesulfonic acid or AlCl3, can help to improve the yield of the desired C-oxyalkylation product. ineosopen.org

The following table summarizes optimized conditions found in the synthesis of various aminooxy and carbonyl aniline compounds, which can inform the laboratory-scale production of this compound.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Ketones, Anilines | CuI, TBHP, TFA | DMSO | 90 °C | 60 h | High | nih.gov |

| Aldehyde, Aminooxy Nucleophile | Aniline Derivatives | Physiological pH | Ambient | Varies | High | rsc.orgrsc.org |

| Aniline, Hexafluoroacetone | p-Toluenesulfonic acid or AlCl3 | CHCl3 | -40 °C to -20 °C | 24 h | 65% (isomer mixture) | ineosopen.org |

| 4-aminobenzaldehyde, anilines | HCl, Sodium Nitrite (B80452), Sodium Acetate | Water | 0 °C to RT | 1 h | Varies | nih.gov |

This table is interactive. Click on the headers to sort the data.

It is important to note that the aminooxy group is highly nucleophilic and requires careful handling to prevent unwanted side reactions with trace carbonyl compounds, such as acetone, which can be present in common laboratory solvents. rsc.org

Advanced Purification and Isolation Techniques for Research Applications

Following the synthesis of this compound, advanced purification and isolation techniques are essential to obtain the compound in high purity for research applications. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Column Chromatography is a widely used technique for the purification of aminooxy compounds and their derivatives. rsc.orglouisville.edu Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a mixture of a nonpolar solvent (like pentane (B18724) or hexanes) and a moderately polar solvent (like ethyl acetate). rsc.org The ratio of the solvents is optimized to achieve good separation of the desired product from starting materials and byproducts. In some cases, pre-basified silica is used to improve the separation of basic compounds. rsc.org

Recrystallization is another effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. For example, a pentachlorophenyl ester derivative of a related compound was recrystallized from methanol (B129727) to yield a pure product. d-nb.info

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification. Reverse-phase HPLC, using a C18 column, is frequently employed. rsc.org The mobile phase often consists of a gradient of acetonitrile (B52724) in water, sometimes with additives like trifluoroacetic acid (TFA) or a buffer such as phosphate-buffered saline (PBS) to improve peak shape and resolution. rsc.org Fractions containing the pure product are collected for subsequent use.

Washing and Extraction are fundamental steps in the work-up procedure to remove inorganic salts and other water-soluble impurities. The reaction mixture is often diluted with an organic solvent and washed sequentially with water and brine. nih.govrsc.org

The following table outlines various purification techniques used for compounds structurally related to this compound.

| Purification Method | Stationary Phase/Column | Mobile Phase/Solvent | Compound Type | Reference |

| Column Chromatography | Silica Gel | Pentane/EtOAc | Oxime esters | rsc.org |

| Column Chromatography | Silica Gel | 3% MeOH in CH2Cl2 | Amide derivative | nih.gov |

| Recrystallization | - | Methanol | Pentachlorophenyl ester | d-nb.info |

| HPLC | C-18 Reverse Phase | Acetonitrile/Water with 0.1% TFA | Peptide conjugates | rsc.org |

| HPLC | C18 Reverse Phase | Acetonitrile/PBS pH 7.4 | Peptide conjugates | rsc.org |

This table is interactive. Click on the headers to sort the data.

Given the reactivity of the aminooxy group, it is crucial to use solvents free of carbonyl contaminants during purification and to handle the purified compound with care to prevent degradation. rsc.org

Reactivity Profiles of the Aminooxy Group in this compound

The aminooxy group is characterized by its enhanced nucleophilicity compared to primary amines, a phenomenon known as the "alpha effect". iris-biotech.deacs.orgnih.gov This effect arises from the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction, thereby increasing the reaction rate. iris-biotech.deacs.org This heightened reactivity makes the aminooxy moiety in compounds like this compound highly chemoselective, particularly for reactions with carbonyl compounds. iris-biotech.denih.gov

The hallmark reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime bond. nih.govrsc.orgnumberanalytics.com This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting oxime linkage under physiological conditions. iris-biotech.denih.govnih.gov The reaction proceeds under mild, aqueous conditions and generally does not require metal catalysts that can be problematic for biological systems. nih.govrsc.org

The kinetics of oxime formation can be relatively slow, especially at neutral pH. acs.orgdiva-portal.org However, the rate is highly dependent on factors such as pH, the structure of the reactants, and the presence of catalysts. acs.orgnih.gov For instance, kinetic studies of a model reaction between an aminooxyacetyl-functionalized peptide and benzaldehyde (B42025) at pH 7, catalyzed by aniline, showed a second-order rate constant (k₁) of 8.2 ± 1.0 M⁻¹s⁻¹. nih.gov While aldehydes react more rapidly, ketones are also suitable substrates, though their reaction rates can be orders of magnitude slower. nih.govresearchgate.net Aromatic aldehydes are often used as electrophiles in these ligations. nih.gov

The rate and equilibrium of oxime formation are critically dependent on the pH of the reaction medium. diva-portal.orgnumberanalytics.com The reaction generally exhibits a bell-shaped pH-rate profile, with optimal rates typically observed in a slightly acidic range of pH 4 to 5. rsc.orgdiva-portal.orguni-konstanz.de This pH optimum represents a compromise: at lower pH, the aminooxy nucleophile (with a pKa typically between 5 and 6) becomes increasingly protonated and non-nucleophilic, while at higher pH, the concentration of the acid-catalyzed, protonated carbonyl electrophile decreases. uni-konstanz.deku.edu The reaction rate can decrease dramatically at pH values above and below this optimal range. uni-konstanz.de The stability of the resulting oxime bond is also pH-dependent, with greater stability observed compared to hydrazones, which are formed from hydrazide reagents. biotium.comnih.gov

Table 1: Influence of pH on Oxime Ligation

| pH Condition | General Effect on Reaction Rate | Rationale |

| Acidic (pH < 4) | Decreased Rate | Protonation of the aminooxy nucleophile reduces its availability and nucleophilicity. uni-konstanz.de |

| Slightly Acidic (pH 4-5) | Optimal Rate | Balances sufficient protonation of the carbonyl group for activation with minimal protonation of the aminooxy nucleophile. rsc.orgdiva-portal.orguni-konstanz.de |

| Neutral (pH ~7) | Slower Rate (without catalyst) | Lower concentration of the protonated carbonyl electrophile. Catalysts are often required for efficient reaction. nih.govdiva-portal.orgacs.org |

| Basic (pH > 8) | Decreased Rate | Low concentration of the acid-catalyzed electrophilic species. diva-portal.org |

To overcome the slow reaction kinetics, particularly at neutral pH, nucleophilic catalysts are frequently employed. acs.orgdiva-portal.org Aniline is the classical catalyst for oxime ligation. nih.govrsc.orgwiley.com The catalytic mechanism involves the rapid, reversible formation of a Schiff base (an imine) between the aniline catalyst and the carbonyl compound. uni-konstanz.dewiley.com This intermediate is then protonated to form a highly electrophilic iminium ion. uni-konstanz.de The aminooxy compound subsequently attacks this activated intermediate in a transimination reaction, which is much faster than the attack on the original carbonyl compound. wiley.com This catalytic pathway can lead to substantial rate accelerations, with reports of up to 400-fold increases at pH 4.5 and 40-fold at pH 7. wiley.com

Derivatives of aniline with electron-donating substituents have been developed as even more potent catalysts, especially at neutral pH. acs.orgnih.gov For example, p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be superior to aniline. nih.govacs.orgnih.gov At neutral pH, pPDA at a 10 mM concentration was found to be 19-fold more efficient than the equivalent aniline-catalyzed reaction. acs.org The enhanced catalytic activity of these derivatives is attributed to their increased nucleophilicity and the higher basicity of the resulting Schiff base intermediate, which facilitates protonation at neutral pH. acs.orgwiley.com

Given that the structure of This compound contains an aniline moiety, it possesses the potential for self-catalysis or intermolecular catalysis in oxime ligation reactions, where one molecule of the compound could catalyze the reaction of another.

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

| Catalyst | Relative Efficiency | Key Findings |

| None | Baseline | Reaction is often slow, especially at low reactant concentrations. nih.gov |

| Aniline | Effective | The traditional catalyst; significantly accelerates the reaction compared to uncatalyzed conditions. nih.govwiley.com |

| p-Methoxyaniline | More efficient than aniline | An example of a substituted aniline with improved performance. nih.gov |

| m-Phenylenediamine (mPDA) | More efficient than aniline | Shown to be up to 15 times more efficient than aniline for some reactions. nih.gov |

| p-Phenylenediamine (pPDA) | Highly efficient | Identified as a superior catalyst at neutral pH, providing significant rate enhancements even at low concentrations. acs.orgrsc.orgnih.gov |

| Anthranilic Acids | Superior to aniline | Effective for hydrazone and oxime formation at neutral pH. acs.org |

The reaction between an aminooxy group and an unsymmetrical ketone or an aldehyde results in the formation of an oxime that can exist as two geometric isomers, designated as E and Z. numberanalytics.comuni-konstanz.de The formation of both isomers is a common outcome in oxime ligations. acs.orgnih.gov For example, studies involving peptide-peptide ligations have reported the isolation of products as E/Z mixtures. rsc.org

The presence of isomers can complicate purification and analysis, which is a significant drawback in applications such as the derivatization of metabolites for quantitative analysis. louisville.edunih.gov To address this, subsequent chemical steps, such as the reduction of the oxime double bond, are sometimes employed to yield a single, stable hydroxylamine product. nih.gov

Beyond oxime formation, the aminooxy moiety can participate in reductive and oxidative reactions.

Reductive Transformations : The oxime bond formed during ligation can be selectively reduced to a more stable aminooxy linkage (-CH-NH-O-). nih.gov Reagents such as sodium cyanoborohydride and 2-picoline-borane are effective for this transformation. acs.orgnih.gov This reductive step is often performed intentionally to circumvent the issue of E/Z isomerism. nih.gov Additionally, metal-mediated pathways for the reductive transformation of oximes to their corresponding imines have been explored. researchgate.net

Oxidative Transformations : The aminooxy group can be involved in oxidative processes. For instance, oxidative couplings between alkoxyamines and N-aryl peptides have been reported to yield ketoxime bonds under mild aqueous conditions. rsc.org In a different context, aldoximes, formed from the reaction of an aminooxy compound and an aldehyde, can serve as intermediates in the oxidative conversion of aldehydes to nitriles. louisville.edu

The high nucleophilicity of the aminooxy group, a consequence of the alpha effect, is its defining chemical characteristic. iris-biotech.deacs.orgnih.gov This makes it highly reactive toward a range of electrophilic species, with the most prominent reaction being the ligation with carbonyls. nih.gov This specific and efficient reactivity forms the basis of its use in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed. nih.gov While the reaction with aldehydes and ketones is the most exploited, the potent nucleophilic nature of the aminooxy group suggests it can react with other suitable electrophiles, although these reactions are less commonly utilized compared to oxime ligation.

Oxime Ligation with Carbonyl Compounds and Reaction Kinetics

Reactivity of the Aniline Moiety in this compound

The aniline moiety in this compound is a key determinant of its chemical behavior. The amino group (-NH₂) significantly influences the reactivity of the aromatic ring and participates in a variety of chemical transformations.

The amino group in aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. allen.inchemistrysteps.com This is due to the electron-donating resonance effect of the lone pair of electrons on the nitrogen atom, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. byjus.com Consequently, aniline and its derivatives are highly susceptible to reactions with electrophiles. wikipedia.org

Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. byjus.com For instance, aniline reacts readily with bromine water to produce a white precipitate of 2,4,6-tribromoaniline. allen.in However, the high reactivity of aniline can also lead to challenges such as overreaction and lack of selectivity, as seen in the difficulty of achieving monobromination. libretexts.org

Furthermore, Friedel-Crafts reactions, a staple in aromatic chemistry, are generally unsuccessful with aniline. allen.inlibretexts.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions forms a complex with the basic amino group, deactivating the ring towards electrophilic attack. allen.inchemistrysteps.com To circumvent this and to control the high reactivity of the amino group, it can be temporarily protected by acetylation. allen.in The resulting acetanilide (B955) is less strongly activated but still directs incoming electrophiles to the ortho and para positions, allowing for more controlled synthesis. libretexts.org

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Formation of a sigma complex: The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is typically the rate-determining step. numberanalytics.comuci.edu

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. numberanalytics.com

Table 1: Reactivity of Aniline in Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Product(s) | Observations |

| Bromination | Bromine water | 2,4,6-tribromoaniline | Rapid reaction, formation of a white precipitate. allen.in |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, meta-, and para-nitroaniline | Over-oxidation and formation of tarry materials can occur. byjus.comlibretexts.org |

| Sulfonation | Concentrated H₂SO₄ | Sulfanilic acid | Vigorous reaction, forms anilinium hydrogen sulfate (B86663) intermediate. byjus.comwikipedia.org |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | No reaction | Aniline forms a deactivating complex with the Lewis acid catalyst. allen.inchemistrysteps.comlibretexts.org |

The nitrogen atom of the aniline moiety in this compound can act as a nucleophile, participating in reactions to form amides and urethanes.

Amide Formation: Anilines react with acylating agents like acyl chlorides and acid anhydrides to form amides. wikipedia.orglibretexts.org This reaction is a type of nucleophilic acyl substitution. For example, the reaction of aniline with acetyl chloride yields acetanilide. wikipedia.org The formation of amides from carboxylic acids and amines is also possible, though it often requires a coupling agent or harsh reaction conditions. libretexts.org Amide reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can convert the amide back to an amine, specifically changing the carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.org

Urethane (B1682113) Formation: Polyurethanes are traditionally synthesized through the exothermic reaction of a diisocyanate with a polyol. mdpi.com The isocyanate groups (-NCO) react with the hydroxyl groups (-OH) to form urethane linkages. mdpi.com In the context of this compound, the aniline nitrogen could potentially react with an isocyanate to form a substituted urea, or with a chloroformate to form a carbamate (B1207046) (urethane).

A more contemporary and "green" approach to urethane synthesis involves the reaction of cyclic carbonates with amines. mdpi.comresearchgate.net This non-isocyanate route involves the nucleophilic attack of the amine on a carbonyl of the cyclic carbonate, leading to a ring-opening reaction and the formation of a hydroxyurethane. mdpi.comresearchgate.net

Table 2: Amide and Urethane Formation Reactions

| Reaction Type | Reactants | Product Functional Group | General Conditions |

| Amide Formation | Aniline + Acyl Chloride | Amide | Often in the presence of a base to neutralize the HCl byproduct. wikipedia.org |

| Amide Formation | Aniline + Acid Anhydride | Amide | Can be performed with or without a catalyst. libretexts.org |

| Urethane Formation (Traditional) | Aniline + Isocyanate | Substituted Urea | Exothermic reaction, often catalyzed. mdpi.com |

| Urethane Formation (Non-Isocyanate) | Aniline + Cyclic Carbonate | Hydroxyurethane | Ring-opening addition reaction. mdpi.comresearchgate.net |

Primary aromatic amines like aniline and its derivatives can be converted into diazonium salts through a process called diazotization. wikipedia.orgscience-revision.co.uk This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). wikipedia.orgscience-revision.co.ukchemicalnote.com The resulting aryl diazonium salts are relatively stable in cold aqueous solutions and are valuable intermediates in organic synthesis. libretexts.org

The mechanism of diazotization proceeds through several steps, including the formation of the nitrosonium ion (NO⁺), which acts as the electrophile, followed by its reaction with the amine to form an N-nitrosamine, and subsequent protonation and dehydration to yield the diazonium ion. unacademy.com

Diazonium salts are highly versatile and can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by a halide, cyanide, or hydroxyl group. wikipedia.org

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols and other anilines. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner, yielding brightly colored azo compounds, which are widely used as dyes. organic-chemistry.orgwikipedia.orgunb.ca

Table 3: Diazotization and Azo Coupling

| Reaction | Starting Material | Reagents | Intermediate/Product | Key Features |

| Diazotization | Aniline derivative | NaNO₂, HCl | Aryl diazonium salt | Requires low temperatures (0-5 °C) for stability. wikipedia.orgscience-revision.co.uk |

| Azo Coupling | Aryl diazonium salt + Activated aromatic ring (e.g., phenol, aniline) | - | Azo compound | Electrophilic aromatic substitution; pH dependent. organic-chemistry.orgwikipedia.org |

Reactivity of the Carbonyl Linkage in this compound

The carbonyl group within the (aminooxy)carbonyl moiety introduces another reactive center in the molecule, primarily susceptible to nucleophilic attack.

The linkage in this compound is essentially a carbamate derivative of hydroxylamine. The hydrolytic stability of such linkages is a crucial aspect of their chemistry. Oximes and their derivatives, which share the N-O bond, are known to have greater hydrolytic stability than imines. louisville.edu Hydrolysis of oximes typically requires acidic conditions (pH 0-4). louisville.edu

Esterification Reactions: While the term "esterification" typically refers to the formation of an ester from a carboxylic acid and an alcohol (Fischer esterification), the carbonyl group in this compound can be thought of in the context of its formation from a phosgene (B1210022) equivalent and 4-aminophenol (B1666318) and hydroxylamine, or through related transesterification-type reactions. The Fischer esterification itself is an acid-catalyzed equilibrium process. masterorganicchemistry.compearson.com The reaction can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com A wide variety of carboxylic acids and alcohols can participate in esterification, and the reaction is tolerant of many functional groups. rsc.orgorganic-chemistry.org

The carbonyl carbon in the (aminooxy)carbonyl group is electrophilic and can undergo nucleophilic acyl substitution. creative-proteomics.com This class of reactions is fundamental to the chemistry of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step addition-elimination process. unizin.orglibretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negatively charged oxygen. unizin.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. unizin.orglibretexts.org

The feasibility of a nucleophilic acyl substitution reaction is largely dependent on the basicity of the leaving group; a weaker base is a better leaving group. masterorganicchemistry.com In the case of this compound, the leaving group would be either the aminooxy group or the 4-aminophenyl group, depending on the site of nucleophilic attack. The reactivity of the carbonyl group is influenced by the attached substituents; electron-withdrawing groups enhance its electrophilicity. creative-proteomics.com

Table 4: General Reactivity of the Carbonyl Group

| Reaction Type | General Reactants | Key Intermediate | General Product |

| Nucleophilic Acyl Substitution | Carbonyl Compound + Nucleophile | Tetrahedral Alkoxide Intermediate | New Carbonyl Compound |

| Hydrolysis (Acid-Catalyzed) | Ester/Amide + H₂O/H⁺ | Tetrahedral Intermediate | Carboxylic Acid + Alcohol/Amine |

| Aminolysis | Ester + Amine | Tetrahedral Intermediate | Amide + Alcohol |

Concurrent and Sequential Reaction Pathways Involving Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the primary aromatic amine (aniline), the aminooxy moiety, and the carbonyl group. The specific reaction pathway that predominates—whether concurrent or sequential—is highly dependent on the reaction conditions and the nature of the reagents employed. The aniline moiety confers nucleophilic properties and activates the aromatic ring towards electrophilic substitution, while the aminooxy group is a potent nucleophile for carbonyl compounds. chemistrysteps.comlouisville.edu

Chemoselective Oximation at the Aminooxy Group:

The aminooxy group exhibits remarkable chemoselectivity towards aldehydes and ketones, reacting under mild, often aqueous, conditions to form stable oxime linkages. louisville.edunih.govrsc.org This reaction is a cornerstone of bioconjugation chemistry due to its high efficiency and the stability of the resulting oxime bond compared to hydrazones. nih.govrsc.org In the presence of a carbonyl-containing molecule, this compound will preferentially undergo oximation at the -ONH₂ terminus. This reaction can be catalyzed by aniline or its derivatives, proceeding efficiently in a pH range of 4.5 to 7. nih.govnih.govresearchgate.net

For instance, the reaction with a generic aldehyde (R-CHO) would proceed as follows:

Reactant: this compound + R-CHO

Condition: Mild aqueous buffer (e.g., pH 4.5-7), often with an aniline catalyst. nih.govresearchgate.net

Product: An oxime conjugate, with the aniline and carbonyl functionalities of the parent molecule remaining intact.

This chemoselectivity allows for sequential reaction strategies. After the formation of the oxime, the unreacted aniline group is available for subsequent transformations.

Reactions at the Aromatic Amine:

The primary amine of the aniline ring is a versatile functional group. It can act as a nucleophile and can direct electrophilic aromatic substitution to the ortho and para positions. chemistrysteps.com However, since the para position is already substituted, reactions are directed to the ortho position.

Acylation: The amine can be acylated to form an amide. This transformation modulates the reactivity of the aromatic ring, making it less activated than the parent amine but still an ortho-director for electrophilic substitutions. chemistrysteps.com This provides a pathway to selectively modify the ring after protecting or reacting the more nucleophilic aminooxy group.

Electrophilic Aromatic Substitution: Halogenation or other electrophilic substitution reactions can occur on the benzene ring. The strong activating nature of the amino group would typically lead to multiple substitutions, but this can be moderated by first converting the amine to an amide. chemistrysteps.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Sequential Pathway Example:

A plausible sequential reaction pathway could involve:

Step 1 (Oximation): Selective reaction of the aminooxy group with an aldehyde or ketone to form a stable oxime. nih.gov

Step 2 (Acylation): Acylation of the aniline amine to form an amide. This step would be performed after the oximation to prevent competition between the two nucleophilic sites. chemistrysteps.com

Step 3 (Electrophilic Substitution): Introduction of a substituent onto the aromatic ring, directed by the amide group to the ortho position.

The table below summarizes the potential reactivity of the functional groups in this compound.

| Functional Group | Reagent/Condition | Potential Reaction | Ref. |

| Aminooxy (-ONH₂) | Aldehydes, Ketones (pH 4.5-7) | Oximation (Oxime formation) | louisville.edunih.govrsc.org |

| Aniline Amine (-NH₂) | Acyl Halides, Anhydrides | N-Acylation (Amide formation) | chemistrysteps.com |

| Aniline Amine (-NH₂) | NaNO₂, HCl (0-5 °C) | Diazotization | chemistrysteps.com |

| Aromatic Ring | Electrophiles (e.g., Br₂) | Electrophilic Aromatic Substitution | chemistrysteps.com |

| Carbonyl (-C=O) | Strong Nucleophiles/Hydrolysis | Potential for cleavage, though generally stable |

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Aniline-Catalyzed Oximation:

The formation of an oxime from an aminooxy compound and a carbonyl group is significantly accelerated by an aniline catalyst. rsc.orgnih.govresearchgate.net The mechanism does not involve a simple acid-base catalysis but rather proceeds through nucleophilic catalysis, which creates a more reactive intermediate. nih.gov

Formation of a Schiff Base Intermediate: The aniline catalyst first acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and thus more susceptible to nucleophilic attack than the original carbonyl compound. nih.govncsu.edu

Nucleophilic Attack by the Aminooxy Group: The aminooxy group of this compound then attacks the highly reactive iminium ion. nih.gov

Formation of Tetrahedral Intermediate: This attack forms a new tetrahedral intermediate.

Catalyst Expulsion: The intermediate collapses, expelling the aniline catalyst and forming the final, stable oxime product after proton transfer. nih.gov

This catalytic cycle is highly efficient, leading to substantial rate enhancements, especially at neutral pH where acid catalysis is less effective. nih.govresearchgate.net

The table below outlines the key steps in the aniline-catalyzed oximation mechanism.

| Step | Description | Intermediate/Transition State | Ref. |

| 1 | Nucleophilic attack of aniline on the carbonyl compound. | Aniline-carbonyl adduct | nih.gov |

| 2 | Dehydration to form a protonated Schiff base (iminium ion). | Protonated Schiff Base | nih.govncsu.edu |

| 3 | Nucleophilic attack by the aminooxy group on the iminium ion. | Tetrahedral intermediate | nih.gov |

| 4 | Collapse of the intermediate, expelling the aniline catalyst. | Oxime product and regenerated aniline catalyst | nih.gov |

Mechanism of Electrophilic Aromatic Substitution:

The aniline moiety strongly activates the aromatic ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the ring, increasing the electron density, particularly at the ortho and para positions. chemistrysteps.com

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺).

Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and the nitrogen atom, which stabilizes the intermediate and lowers the activation energy for the attack.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. chemistrysteps.com

Given that the para-position in this compound is blocked, electrophilic substitution will be directed to the two equivalent ortho-positions relative to the amino group. The presence of the electron-withdrawing -(C=O)ONH₂ group would have a deactivating effect, but the powerful activating effect of the amino group is expected to be dominant.

Strategic Applications of 4 Aminooxy Carbonyl Aniline in Advanced Chemical Synthesis

4-((Aminooxy)carbonyl)aniline as a Versatile Synthetic Building Block

The dual reactivity of this compound underpins its role as a multifaceted building block in organic synthesis. The aminooxy group readily participates in oxime ligation with aldehydes and ketones, forming stable oxime linkages under mild conditions. nih.gov Simultaneously, the aniline (B41778) functional group can be engaged in a wide array of classic amine-based transformations, including amide bond formation, diazotization, and various coupling reactions. This orthogonal reactivity is a key feature that allows for the sequential and controlled construction of complex molecular structures.

Construction of Complex Organic Architectures and Natural Product Analogues

The strategic incorporation of this compound can facilitate the synthesis of elaborate organic molecules. Its ability to connect different molecular fragments through distinct chemical reactions makes it an invaluable component in convergent synthetic strategies. For instance, the aniline portion of the molecule can be acylated or alkylated to build one part of a target structure, while the aminooxy group remains protected or inert, ready for a subsequent coupling reaction with a carbonyl-containing fragment. This approach is particularly advantageous in the synthesis of natural product analogues, where modular assembly is often required to explore structure-activity relationships. nih.gov

The synthesis of complex scaffolds often involves multi-component reactions, which are powerful tools for creating molecular diversity. beilstein-journals.org Aniline derivatives are frequently employed in such reactions to generate a wide range of heterocyclic and carbocyclic structures. By using this compound in these reactions, a latent aminooxy functionality can be introduced into the resulting complex architecture, providing a handle for further derivatization or conjugation.

| Synthetic Strategy | Role of this compound | Potential Product Class |

| Convergent Synthesis | Linker between two distinct molecular fragments | Complex polyfunctional molecules |

| Modular Synthesis | Building block for creating libraries of related compounds | Natural product analogues |

| Multi-component Reactions | Introduction of a reactive handle for post-synthesis modification | Diverse molecular scaffolds |

Synthesis of Heterocyclic Systems and Novel Scaffolds

The aniline moiety of this compound is a precursor for the construction of various heterocyclic systems. beilstein-journals.org Aniline and its derivatives are well-established starting materials for the synthesis of indoles, quinolines, and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials. nih.govimpactfactor.org For example, through condensation reactions with dicarbonyl compounds or other suitable electrophiles, the aniline nitrogen can be incorporated into a new ring system. The presence of the (aminooxy)carbonyl group at the para-position can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds. beilstein-journals.org

Furthermore, the aminooxy group itself can be a participant in the formation of certain heterocyclic rings. This dual potential for cyclization, involving either the aniline or the aminooxy functionality, expands the range of accessible heterocyclic structures. The development of novel scaffolds is crucial for advancing drug discovery and materials science, and the unique combination of reactive sites in this compound offers a promising avenue for exploring new chemical space. enamine.netmdpi.com

Role in Ligation and Conjugation Chemistry (Non-Biological Contexts)

In non-biological settings, the principles of ligation and conjugation chemistry are fundamental to the creation of advanced materials and functional surfaces. This compound, with its distinct reactive ends, is well-suited for these applications. The chemoselective reaction of the aminooxy group with carbonyls to form a stable oxime linkage is a cornerstone of its utility in this area. broadpharm.comacs.org

Development of Chemical Linkers and Crosslinkers

This compound serves as an excellent starting point for the synthesis of heterobifunctional linkers and crosslinkers. nih.gov The aniline group can be readily modified to introduce a second reactive functionality, such as a maleimide, an alkyne for click chemistry, or a protected thiol. The resulting molecule possesses two distinct chemical handles that can be addressed orthogonally. For instance, the aminooxy group can be reacted with a carbonyl-containing molecule or surface, and the second functional group can then be used to attach another component.

This strategy is valuable for creating crosslinkers that can bridge two different molecular entities or for tethering molecules to solid supports. The aromatic core provided by the aniline backbone imparts a degree of rigidity to the linker, which can be advantageous in controlling the spatial relationship between the conjugated species.

| Linker Type | Functional Group 1 | Functional Group 2 (derived from aniline) | Application |

| Heterobifunctional | Aminooxy | Maleimide | Thiol-reactive conjugation |

| Heterobifunctional | Aminooxy | Alkyne/Azide | Click chemistry applications |

| Homobifunctional | Aminooxy | Aminooxy (via aniline modification) | Crosslinking of carbonyl compounds |

Functionalization of Polymeric Materials and Surfaces

The modification of polymer surfaces is critical for tailoring their properties for specific applications, such as improving adhesion, altering wettability, or introducing reactive sites. nih.gov this compound can be employed for the functionalization of polymers and surfaces that present either amine-reactive or carbonyl-reactive groups.

For surfaces containing electrophilic sites (e.g., isocyanates, activated esters), the aniline nitrogen can act as the nucleophile to form a covalent bond. Conversely, for surfaces that have been modified to display aldehyde or ketone functionalities, the aminooxy group can be used for immobilization via oxime formation. This versatility allows for the integration of the unique properties of the aniline ring and the latent reactivity of the other functional group onto a wide range of material surfaces. mdpi.com

Contributions to Analytical Reagent Development (Excluding Human or Clinical Samples)

In analytical chemistry, the development of reagents for the selective derivatization and detection of analytes is of paramount importance. The aminooxy moiety of this compound makes it a valuable tool for the analysis of carbonyl-containing compounds. louisville.edu

The reaction of the aminooxy group with aldehydes and ketones is highly specific and proceeds under mild conditions, making it ideal for derivatization prior to analysis by techniques such as mass spectrometry or chromatography. By incorporating a reporter group onto the aniline portion of the molecule, a bifunctional analytical reagent can be created. For example, the aniline could be modified with a fluorescent tag or a mass tag to facilitate detection and quantification.

Such reagents can be used to analyze for the presence of carbonyl compounds in various non-clinical samples, such as environmental matrices or industrial process streams. The stability of the resulting oxime linkage ensures that the derivative remains intact throughout the analytical procedure, leading to reliable and reproducible results.

Derivatization Reagents for Chromatographic and Spectroscopic Analysis

This compound is a bifunctional molecule strategically designed for the derivatization of carbonyl compounds, such as aldehydes and ketones, in analytical chemistry. The core of its reactivity lies in the aminooxy (-ONH₂) moiety. This group undergoes a highly efficient and chemoselective reaction known as oximation with carbonyl groups to form a stable oxime ether linkage. louisville.edu This process is crucial for enhancing the detectability of carbonyl-containing analytes, which often exhibit poor chromatographic performance and low ionization efficiency in mass spectrometry (MS). ddtjournal.com

The derivatization process serves multiple analytical purposes:

Improved Sensitivity: By introducing a moiety that is more readily ionized, the sensitivity of detection, particularly in electrospray ionization mass spectrometry (ESI-MS), can be significantly increased. ddtjournal.comnih.gov

Enhanced Chromatographic Separation: The conversion of polar carbonyls into less polar oxime derivatives can improve peak shape and resolution in reversed-phase liquid chromatography (LC). nih.gov

Structural Confirmation: The predictable mass shift resulting from the derivatization reaction aids in the confident identification of carbonyl-containing molecules within complex matrices.

The aniline component of this compound also plays a critical role. Aniline and its derivatives have been identified as highly effective nucleophilic catalysts for oximation reactions. nih.govacs.org Research has demonstrated that aniline-based catalysts can dramatically increase the rate of derivatization of carbonyls with aminooxy-containing reagents. nih.govsigmaaldrich.com For instance, studies using anilinium salts as catalysts for the derivatization of various carbonyls with dansylacetamidooxyamine (DNSAOA), an aminooxy reagent, showed significant rate enhancements compared to standard acid-catalyzed reactions. nih.gov This catalytic property, inherent to the aniline structure, suggests that this compound may facilitate a more rapid and efficient derivatization process.

The following table summarizes the rate enhancements achieved for the derivatization of several carbonyl compounds using an aniline-based catalyst, illustrating the potential catalytic advantage of the aniline scaffold.

| Carbonyl Compound | Catalyst | Rate Enhancement Factor |

| Acetone | Anilinium Acetate | ~90 |

| Benzaldehyde (B42025) | Anilinium Acetate | ~200 |

| Methylglyoxal | 0.1 M Anilinium Chloride | 4.4 |

| Glyoxal | 0.1 M Anilinium Chloride | 6.0 |

| Formaldehyde | 0.1 M Anilinium Chloride | 20 |

| Hydroxyacetaldehyde | 0.1 M Anilinium Chloride | 47 |

| Data sourced from studies on aniline-catalyzed derivatization reactions. nih.gov |

Development of Chemical Probes for Specific Molecular Recognition

The unique reactivity of the aminooxy group makes it an ideal functional handle for the construction of chemical probes aimed at molecular recognition. louisville.edu Chemical probes are molecules designed to selectively tag and identify specific classes of compounds, such as metabolites, within complex biological systems. This compound serves as a structural backbone for such probes, targeting the "carbonyl-ome"—the collection of all aldehydes and ketones in a biological sample.

The development of a chemical probe based on this scaffold leverages the following principles:

Chemoselective Ligation: The oximation reaction is highly specific to aldehydes and ketones and can be performed under mild, aqueous conditions compatible with biological samples. louisville.edu

Covalent Tagging: The formation of a stable oxime bond ensures that the target molecule is permanently labeled, allowing for subsequent enrichment, detection, and identification.

Reporter Functionality: The aniline portion of the molecule can be further modified to incorporate a reporter tag, such as a fluorophore, a biotin (B1667282) handle for affinity purification, or an isotopically labeled group for mass spectrometry-based quantification.

A prominent application of this strategy is in the field of natural product discovery and metabolomics. Researchers have synthesized aminooxy probes to selectively label carbonyl-containing metabolites in bacterial extracts. researchgate.net For example, an aminooxy probe featuring a dibromine isotopic pattern was successfully used to tag the aldehyde-containing natural product streptomycin (B1217042) in a crude extract from Streptomyces griseus, enabling its clear identification via MALDI-TOF mass spectrometry. researchgate.net This approach allows for the targeted discovery of reactive metabolites that might otherwise be overlooked in complex biological backgrounds.

The table below outlines potential target molecules for a this compound-based chemical probe and the analytical methods used for their subsequent detection.

| Target Molecule Class | Example | Analytical Technique |

| Aldehyde-containing natural products | Streptomycin | MALDI-TOF MS |

| Ketone-containing biosynthetic intermediates | Ketone 5 (mpaABC pathway) | Mass Spectrometry (MS) |

| Small molecule carbonyls | Formaldehyde, Acetone | LC-MS/MS |

| Sugar phosphates | Fructose-6-phosphate | LC-MS/MS |

| Examples are based on established applications of aminooxy probes and derivatization reagents. nih.govresearchgate.net |

Utilization in Catalysis Research and Ligand Design

Beyond its role in analytics, the structure of this compound provides a versatile platform for applications in catalysis and the design of coordination ligands. The aniline moiety is a well-established component in both organocatalysis and transition metal chemistry.

Organocatalysis: Anilines function as effective nucleophilic organocatalysts, particularly in reactions involving carbonyl compounds. They have been shown to catalyze oxime formation with rate increases of up to 20-fold, demonstrating their ability to accelerate this important conjugation reaction without the need for a metal. acs.org This catalytic activity is a key feature that can be exploited in synthetic methodologies where the formation of oxime linkages is desired.

Ligand Design: The aniline framework is a common scaffold for the synthesis of ligands used in transition metal catalysis. The nitrogen atom of the aniline can be functionalized to create multidentate ligands capable of coordinating with various metal centers. While direct applications of this compound as a ligand are not extensively documented, its structure is analogous to other functionalized anilines used in coordination chemistry.

For example, research into related aniline derivatives, such as N-(4-acetylphenyl)-N-(diphenylphosphino)amine, highlights the utility of this structural class. nih.gov This compound, which features an aniline core with a para-carbonyl group and phosphine (B1218219) substituents on the nitrogen, acts as a P,P-bidentate ligand. It has been used to synthesize stable coordination complexes with Group 6B metals. nih.gov The resulting complexes adopt a cis-tetracarbonyl geometry, demonstrating the successful coordination of the aniline-based ligand to the metal center. nih.gov

This precedent suggests that this compound could serve as a precursor for novel ligands. The aniline nitrogen could be similarly functionalized with phosphine, amine, or other donor groups to create P,N or N,N-type chelating ligands. The aminooxy and carbonyl groups at the para position offer additional sites for secondary functionalization or potential weak interactions within the coordination sphere.

The table below details the metal complexes formed using a structurally related N-phosphorylated aniline ligand, illustrating the potential of this compound class in coordination chemistry.

| Metal Precursor | Ligand | Resulting Complex Structure |

| Cr(CO)₆ | N-(4-acetylphenyl)-N-(diphenylphosphino)amine | cis-[Cr(CO)₄{ligand}] |

| Mo(CO)₆ | N-(4-acetylphenyl)-N-(diphenylphosphino)amine | cis-[Mo(CO)₄{ligand}] |

| W(CO)₆ | N-(4-acetylphenyl)-N-(diphenylphosphino)amine | cis-[W(CO)₄{ligand}] |

| Data sourced from research on tetracarbonyl complexes of an N-acyl aniline phosphine ligand. nih.gov |

Theoretical and Computational Studies of 4 Aminooxy Carbonyl Aniline

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Generating an article on these specific topics for 4-((Aminooxy)carbonyl)aniline without published data would result in speculation and scientifically unsubstantiated information, which contravenes the core requirements for accuracy and reliance on verifiable research findings.

While computational studies exist for structurally related compounds such as p-aminophenyl derivatives and other aniline (B41778) compounds, extrapolating this data to this compound would not provide the required accuracy for this specific molecule. The presence of the aminooxycarbonyl group (-C(=O)ONH2) introduces unique electronic and steric features that would significantly influence its quantum chemical properties, making direct comparisons with simpler aniline derivatives unreliable.

A comprehensive search for specific theoretical and computational studies on the chemical compound “this compound” did not yield detailed research findings or specific data required to populate the requested article structure. Consequently, it is not possible to provide an in-depth article containing data tables and detailed findings for NMR, vibrational frequency, UV-Vis, or molecular dynamics simulations strictly for this compound at this time.

Future Research Directions and Emerging Trends for 4 Aminooxy Carbonyl Aniline

Development of Next-Generation Synthetic Methodologies

The synthesis of aniline (B41778) derivatives remains a cornerstone of medicinal and material chemistry. nih.gov Future research will focus on developing more efficient, selective, and environmentally benign methods for producing 4-((Aminooxy)carbonyl)aniline and its analogues.

A significant area of development lies in advanced catalytic systems. For instance, efficient copper-catalyzed dehydrogenation strategies have been reported for exclusively synthesizing meta-carbonyl anilines from carbonyl-substituted cyclohexanes. nih.gov This approach is noted for its simplicity, use of inexpensive catalysts, and mild reaction conditions, offering a practical advantage over traditional methods. nih.gov Mechanistic studies suggest these transformations proceed through a cascade process involving dehydrogenation, amination, and aromatization. nih.gov Future work could adapt these copper-catalyzed systems for the synthesis or modification of this compound, potentially offering higher yields and selectivity.

Furthermore, the integration of automation and unmanned systems in chemical synthesis is a rapidly growing trend. mdpi.com These systems can perform high-throughput screening of reaction conditions, leading to accelerated optimization and discovery of new synthetic pathways. mdpi.com Applying this technology to the synthesis of this compound could streamline production and facilitate the creation of a diverse library of derivatives for further study.

Table 1: Comparison of Synthetic Approaches for Aniline Derivatives

| Methodology | Key Features | Potential Advantages for this compound |

|---|---|---|

| Traditional Electrophilic Substitution | Classic method for functionalizing aromatic rings. | Well-understood but can lack regioselectivity. |

| Copper-Catalyzed Dehydrogenation | Uses inexpensive copper catalysts, mild conditions, complete meta-selectivity. nih.gov | Offers a potentially more sustainable and selective synthetic route. |

| Electrochemical Protocols | Employs electricity to drive reactions, can be highly tunable. colab.ws | Provides an alternative, "green" approach to synthesis and functionalization. |

| Automated Synthesis Platforms | Utilizes robotics and algorithms for high-throughput experimentation. mdpi.com | Enables rapid optimization of reaction conditions and faster discovery of new derivatives. |

Exploration of Novel Reaction Chemistries and Mechanistic Discoveries

The unique bifunctional nature of this compound—possessing both an aniline and an aminooxy group—opens the door to a wide range of chemical transformations. The aminooxy moiety is particularly notable for its reaction with aldehydes and ketones, known as oximation. louisville.edu

Oximation is considered a "click chemistry" reaction due to its high chemoselectivity, robust oxime ether linkage formation, and ability to proceed under mild conditions, often in aqueous environments. louisville.edu Future research will likely exploit these features to develop novel ligation and derivatization strategies. For example, functionalized aminooxy compounds have been used as chemoselective nitrogen transfer reagents in one-pot aldehyde-to-nitrile transformations. louisville.edu Exploring similar reactivity for this compound could lead to new synthetic shortcuts.

In-depth mechanistic studies are crucial for unlocking new reaction pathways. The electrochemical oxidation of aniline derivatives has been extensively researched, revealing complex mechanisms that can be harnessed for targeted chemical modifications. mdpi.comnih.gov Future investigations could focus on the electrochemical behavior of this compound, potentially leading to novel polymerization or coupling reactions. Detailed mechanistic investigations, including kinetic isotope effect (KIE) experiments and the trapping of intermediates, will be essential to fully understand and control these new chemistries. nih.gov

Expansion into Niche Chemical Fields and Interdisciplinary Applications

The true value of a chemical compound is often realized through its application in diverse scientific fields. The specific reactivity of the aminooxy group makes this compound an ideal candidate for interdisciplinary applications, particularly in analytical chemistry and biomedicine.

Aminooxy-containing reagents are used to chemoselectively derivatize carbonyl metabolites for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). louisville.edu This highlights a potential role for this compound as a derivatizing agent in metabolomics, enabling the sensitive detection of aldehydes and ketones in complex biological samples.

In the realm of biotechnology and nanomedicine, the oximation reaction provides a powerful tool for bioconjugation. Researchers have used this chemistry to ligate linker molecules to fluorophores and gold nanoparticles (AuNPs) to create fluorescent nano-entities for breast cancer diagnosis. louisville.edu The aminooxy group of this compound could similarly be used to attach it to biomolecules or nanomaterials, while the aniline moiety could be used for further functionalization, such as polymerization to create conductive biosensors.

Integration with Artificial Intelligence and Machine Learning for Chemical Innovation

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize molecular design and synthesis. researchgate.net This integration can significantly accelerate the research and development timeline for compounds like this compound.

For this compound, this approach could be used to:

Discover Novel Derivatives: AI could predict new substitutions on the aniline ring that would impart desired properties.

Optimize Synthesis: Machine learning models can identify the optimal catalysts, solvents, and temperatures for its synthesis, minimizing waste and cost. illinois.edu

Predict Properties: AI can forecast the biological activity or material properties of new derivatives, prioritizing the synthesis of the most promising candidates.

Table 2: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis prediction algorithms. | Generation of novel and efficient synthetic pathways. researchgate.net |

| Reaction Optimization | Bayesian optimization, neural networks. | Maximization of reaction yields and selectivity with minimal experimentation. illinois.edu |

| Catalyst Discovery | Screening of virtual catalyst libraries. | Identification of new, more effective catalysts for synthesis and modification. researchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Prioritization of derivative synthesis for specific applications in medicine or materials. |

Role in Enabling New Methodologies in Material Science and Engineering

Aniline and its derivatives are foundational components in material science, particularly in the field of conducting polymers and functional coatings. nih.gov The unique structure of this compound positions it as a valuable building block for next-generation materials.

The aminooxy group serves as a highly specific chemical handle for surface modification. Materials featuring aldehyde or ketone groups on their surface could be functionalized with this compound via the oximation reaction. This could be used to attach an aniline-containing layer, which can then be polymerized to create a conductive polyaniline coating. This methodology could find applications in antistatic coatings, corrosion protection, and electronic devices.

Furthermore, the compound itself could serve as a monomer for novel polymers. The aniline unit can undergo oxidative polymerization, while the aminooxy-carbonyl group remains available for post-polymerization modification. This would allow for the creation of functional polymers where other molecules, such as drugs or sensors, can be attached to the polymer backbone in a highly controlled manner. The use of aminooxy chemistry to link molecules to gold nanoparticles demonstrates the potential for creating sophisticated, hybrid organic-inorganic materials. louisville.edu

Q & A

Q. What are the key synthetic strategies for preparing 4-((Aminooxy)carbonyl)aniline, and how can reaction conditions be optimized for yield?

The synthesis of aminooxy-containing compounds typically involves multi-step protocols. For example, in radiolabeling applications, aminooxy groups react with carbonyl moieties (e.g., aldehydes) to form stable oxime bonds . A validated approach includes coupling 4-fluorobenzaldehyde derivatives with aminooxy-functionalized precursors under mild acidic conditions (pH ~4–5) at 25–40°C, achieving radiochemical yields >35% . Optimization focuses on pH control, stoichiometric ratios, and purification to remove byproducts (e.g., unreacted aldehyde or hydrolyzed intermediates) via reverse-phase HPLC .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR : Confirm the presence of the aminooxy (δ ~8–9 ppm for NH-O) and carbonyl (δ ~160–170 ppm) groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in analogous Cu(II) and Zn(II) complexes .

- HPLC : Monitor purity, particularly for radiochemical applications .

Q. What safety protocols are recommended for handling this compound, given its structural features?

While direct safety data for this compound is limited, analogous aromatic amines (e.g., benzidine derivatives) require stringent precautions due to potential carcinogenicity . Recommendations include:

- Use of PPE (gloves, lab coats, eye protection).

- Conducting reactions in fume hoods to avoid inhalation.

- Proper disposal of waste via designated hazardous channels .

Advanced Research Questions

Q. How does this compound facilitate site-specific bioconjugation in radiopharmaceuticals, and what challenges arise in vivo?

The aminooxy group enables selective oxime ligation with ketones/aldehydes on biomolecules (e.g., antibodies, peptides). For instance, ¹⁸F-labeled maleimide derivatives of aminooxy compounds have been used to radiolabel thiol-containing proteins (e.g., annexin V-128) for apoptosis imaging . Challenges include:

- Stability : Oxime bonds are stable in physiological pH but may hydrolyze under extreme conditions.

- Retention of Bioactivity : Conjugation must avoid steric hindrance at binding sites, as seen in annexin V-128, where labeling preserved PS-binding affinity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states for oxime bond formation, predicting activation energies and optimal reaction pathways. For example, studies on analogous aminooxy-PEG4-alcohol derivatives highlight nucleophilic attack by the aminooxy group on carbonyl carbons as rate-limiting . Molecular docking may also assess steric compatibility in bioconjugation applications.

Q. What strategies resolve contradictions in reported synthetic yields for aminooxy-aniline derivatives?

Discrepancies in yields often stem from:

Q. How does the electronic environment of this compound influence its coordination chemistry with transition metals?

The aminooxy and carbonyl groups act as bifunctional ligands, forming five-membered chelate rings with metals like Cu(II) or Zn(II). X-ray data show distorted octahedral geometries, with bond lengths (e.g., Cu–N ≈1.97 Å, Cu–O ≈1.96 Å) consistent with strong σ-donation from nitrogen and oxygen lone pairs . Such complexes are potential catalysts in oxidation reactions.

Q. What role does this compound play in developing fluorescent probes or biosensors?

Aminooxy groups enable covalent attachment to carbonyl-tagged fluorophores or nanoparticles. For example, analogs like 4-aminoquinoline-6-carbonitrile exhibit fluorescence quenching upon binding to biomacromolecules, suggesting utility in real-time imaging .

Methodological Tables

| Application | Method | Key Parameters | Reference |

|---|---|---|---|

| Radiolabeling Efficiency | Oxime ligation with ¹⁸F-aldehydes | pH 4.5, 40°C, 10 min reaction time | |

| Metal Complexation | X-ray crystallography | Monoclinic P12₁/c1 space group | |

| Impurity Analysis | Reverse-phase HPLC | C18 column, acetonitrile/H₂O gradient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products